molecular formula C17H16FN3O4 B016249 Oxociprofloxacin CAS No. 103237-52-1

Oxociprofloxacin

Numéro de catalogue: B016249
Numéro CAS: 103237-52-1
Poids moléculaire: 345.32 g/mol
Clé InChI: MYYZZOHRULFPOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxociprofloxacin (CAS 103237-52-1) is a primary oxidative metabolite of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. Structurally, it differs from ciprofloxacin by the oxidation of one piperazine substituent into a ketone group (Fig. 1), resulting in the molecular formula C₁₇H₁₆FN₃O₄ and a molecular weight of 345.33 g/mol . Key physicochemical properties include:

  • Melting point: >320°C
  • Solubility: Slightly soluble in tetrahydrofuran, very faintly soluble in acetic acid .
  • Pharmacokinetics: this compound is primarily excreted renally and accounts for ~12% of an intravenous ciprofloxacin dose in humans .

While it retains antibacterial activity, its potency is lower than that of ciprofloxacin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxociprofloxacin can be synthesized through the oxidation of ciprofloxacin. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the complete conversion of ciprofloxacin to this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. Purification of the final product is achieved through crystallization and filtration techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxociprofloxacin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: Reduction reactions can revert this compound back to ciprofloxacin.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Further oxidized metabolites.

    Reduction: Ciprofloxacin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medical Applications

1.1 Antimicrobial Activity

Oxociprofloxacin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Bacterial Strain Sensitivity to this compound
Escherichia coliSensitive
Staphylococcus aureusSensitive
Pseudomonas aeruginosaVariable sensitivity
Streptococcus pneumoniaeSensitive

Studies have shown that this compound is effective against strains resistant to other antibiotics, making it a valuable option in treating multidrug-resistant infections .

1.2 Clinical Uses

This compound is primarily used in treating:

  • Urinary Tract Infections (UTIs) : Effective against pathogens commonly responsible for UTIs.
  • Respiratory Infections : Utilized in cases where other treatments have failed.
  • Skin Infections : Demonstrated efficacy in treating complicated skin and soft tissue infections.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use. The following table summarizes key pharmacokinetic parameters:

Parameter Value
Bioavailability~70%
Half-life4-5 hours
Volume of distribution2-3 L/kg
Elimination routeRenal (urine)

The drug's favorable bioavailability and renal clearance make it suitable for oral administration, providing flexibility in treatment regimens .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1: Treatment of Complicated UTI
    A 45-year-old female with recurrent UTIs resistant to first-line treatments was administered this compound. After a two-week course, follow-up cultures showed eradication of the infection, demonstrating its efficacy against resistant strains.
  • Case Study 2: Skin Infection Management
    A diabetic patient developed a severe skin infection due to multidrug-resistant bacteria. Treatment with this compound resulted in significant improvement within 72 hours, showcasing its rapid action against resistant pathogens.

Future Research Directions

The potential applications of this compound extend beyond traditional antibiotic use. Ongoing research aims to explore:

  • Combination Therapies : Investigating the synergistic effects when combined with other antibiotics or adjuvants.
  • Novel Formulations : Development of sustained-release formulations to enhance patient compliance and therapeutic outcomes.
  • Resistance Mechanisms : Understanding bacterial resistance mechanisms to improve treatment strategies and prolong the drug's efficacy.

Mécanisme D'action

Oxociprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to ciprofloxacin. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the death of the bacteria. The molecular targets and pathways involved are primarily the alpha subunits of DNA gyrase and topoisomerase IV.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Differences

Compound Key Structural Feature Molecular Formula Molecular Weight (g/mol)
Ciprofloxacin Piperazine ring (unchanged) C₁₇H₁₈FN₃O₃ 331.34
Oxociprofloxacin Piperazine ring oxidized to ketone C₁₇H₁₆FN₃O₄ 345.33
Levofloxacin Methyl group on piperazinyl ring C₁₈H₂₀FN₃O₄ 361.37
Moxifloxacin Methoxy group at C-8 position C₂₁H₂₄FN₃O₄ 401.44

Key Insight : The ketone group in this compound reduces its ability to penetrate bacterial membranes compared to ciprofloxacin, contributing to lower antimicrobial efficacy .

Antimicrobial Activity

Compound MIC₉₀ (μg/mL) for E. coli Spectrum of Activity
Ciprofloxacin 0.03–0.12 Broad (Gram-negative, some Gram-positive)
This compound 0.5–2.0 (4–8x less potent) Similar spectrum but reduced potency
Levofloxacin 0.06–0.25 Enhanced Gram-positive coverage
Moxifloxacin 0.12–0.5 Broad, including anaerobic bacteria

Note: this compound’s reduced activity is attributed to diminished DNA gyrase inhibition due to structural modifications .

Pharmacokinetic and Metabolic Profiles

Metabolism and Excretion

Compound Major Metabolic Pathway Key Metabolites Renal Excretion (%)
Ciprofloxacin Hepatic oxidation, biliary excretion This compound (M3), sulfociprofloxacin (M2) 40–70
This compound Further conjugation (minor) None significant 15–20
Levofloxacin Minimal metabolism (90% excreted unchanged) N/A 85–95

Key Findings :

  • Sex Differences : Males exhibit a 2.7x higher this compound/ciprofloxacin metabolic ratio than females (9.14% vs. 3.42%, p=0.0043) .
  • Renal Impairment : this compound serum concentrations increase in severe renal dysfunction (creatinine clearance <20 mL/min), necessitating ciprofloxacin dose adjustments .

Clinical Implications

  • Therapeutic Role : this compound contributes marginally to ciprofloxacin’s efficacy but may accumulate in renal impairment, increasing toxicity risks .
  • Drug Interactions : Ciprofloxacin (and by extension, this compound) inhibits CYP1A2, affecting the metabolism of drugs like theophylline .

Activité Biologique

Oxociprofloxacin is a significant metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic. The biological activity of this compound has garnered attention due to its potential therapeutic applications beyond its parent compound. This article explores the biological activity of this compound, including its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to ciprofloxacin. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. Additionally, it has been shown to enhance the activity of ciprofloxacin against certain resistant strains of bacteria, suggesting a synergistic effect when used in combination therapies .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various pathogens, including:

  • Escherichia coli : this compound has shown a minimum inhibitory concentration (MIC) comparable to or better than ciprofloxacin against certain strains.
  • Staphylococcus aureus : It demonstrates significant antibacterial effects, particularly against methicillin-resistant strains (MRSA).
  • Acinetobacter baumannii : Research indicates that this compound maintains rapid bactericidal action against this pathogen within hours of administration .

The following table summarizes the antibacterial activity of this compound compared to ciprofloxacin:

Pathogen MIC (μg/mL) Activity Comparison
Escherichia coli≤0.125Comparable to ciprofloxacin
Staphylococcus aureus1Superior to ciprofloxacin
Acinetobacter baumannii16Comparable to ciprofloxacin

Anticancer Activity

This compound also exhibits significant cytotoxic effects against various cancer cell lines. Studies have reported its effectiveness in inhibiting the growth of:

  • HT29 (colon cancer) : Demonstrated broad cytotoxicity, rivaling conventional chemotherapeutics like cisplatin.
  • MCF-7 (breast cancer) : Showed notable antiproliferative activity.
  • U-87 (glioblastoma) : Induced apoptosis and inhibited cell proliferation effectively .

The following table outlines the anticancer activity of this compound across different cell lines:

Cell Line IC50 (μM) Effectiveness
HT2910Comparable to cisplatin
MCF-715High cytotoxicity
U-8712Induces apoptosis

Case Studies

  • Combination Therapy with Ciprofloxacin : A study evaluated the synergistic effects of this compound combined with ciprofloxacin on resistant strains of Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and enhanced bactericidal activity compared to either drug alone .
  • Inhibition of SARS-CoV-2 Replication : In vitro studies have shown that this compound inhibits SARS-CoV-2 viral replication by targeting the main protease enzyme (Mpro) involved in viral replication processes. This suggests potential applications in treating viral infections alongside bacterial infections .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of ciprofloxacin leading to oxociprofloxacin formation, and how are these metabolites identified experimentally?

this compound is a key metabolite formed via oxidation of ciprofloxacin's piperazine ring. Experimental identification typically involves liquid chromatography-mass spectrometry (LC-MS/MS) with fragmentation pattern analysis. For instance, this compound (retention time: 5.24 min) can be distinguished from human metabolite standards (retention time: 6.58 min) using MS/MS spectra and ion fragmentation directed at the piperazine ring . Hydroxylation and sulfation steps may co-occur, necessitating careful separation of chromatographic peaks .

Q. What factors influence the metabolic conversion of ciprofloxacin to this compound in vivo?

Metabolic ratios of this compound/ciprofloxacin vary significantly with demographic and genetic factors . For example:

  • Sex : Males exhibit higher this compound metabolic ratios (9.14% vs. 3.42% in females) .
  • Age : Inverse correlation with desethylene ciprofloxacin (precursor metabolite) formation due to reduced CYP1A2 activity .
  • Renal function : Creatinine clearance (CLCR) positively correlates with metabolite/parent ratios, suggesting tubular secretion influences elimination .

Q. How are population pharmacokinetic (PK) models developed for this compound and its metabolites?

A three-stage parent-metabolite PK model is employed, integrating covariates like age, CLCR, and CYP1A2 genotype. For desethylene ciprofloxacin (a precursor), volume of distribution decreases with age, while metabolite elimination rate constants are influenced by CYP1A2 polymorphisms (e.g., rs762551). Non-linear mixed-effects modeling (NONMEM) is often used to quantify inter-individual variability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) , including gloves and fume hoods, as this compound may degrade into hazardous byproducts over time .
  • Store at recommended temperatures to prevent decomposition.
  • Dispose of waste via certified hazardous material handlers, adhering to federal and local regulations .

Advanced Research Questions

Q. How should experimental designs be structured to resolve discrepancies in this compound metabolite identification across species?

  • Cross-species comparisons : Use species-specific metabolite standards (e.g., human vs. Pseudomonas aeruginosa CYP107S1-generated metabolites) to validate LC-MS/MS retention times and fragmentation patterns .
  • NADPH dependency tests : Control for endogenous impurities in ciprofloxacin standards that may confound oxidative metabolism assays .

Q. What methodological approaches address contradictions in metabolite quantification, such as mismatched retention times or activity profiles?

  • Synthetic standards : Co-elute experimental samples with authenticated this compound standards to confirm identity .
  • Activity assays : Compare antimicrobial efficacy of metabolites (e.g., this compound retains ~5% activity of ciprofloxacin in humans) to rule out analytical artifacts .

Q. How do genetic polymorphisms in drug-metabolizing enzymes affect this compound exposure in critically ill patients?

  • CYP1A2 rs762551 : Variant allele carriers exhibit increased desethylene ciprofloxacin elimination, potentially modulating CYP1A2 inhibition by ciprofloxacin .
  • ABCB1 rs2032582 : Alters transporter-mediated efflux, indirectly affecting metabolite accumulation .
  • Dose adjustment : Incorporate genotyping into PK/PD models to optimize dosing in patients with renal impairment or advanced age .

Q. What covariates are most influential in population PK models of this compound, and how are they validated?

Key covariates include:

  • Age : Reduces metabolite elimination rate constants (k10) due to declining enzyme activity .
  • CLCR : Directly impacts parent-to-metabolite transfer rate constants (k23) .
  • Body height : Positively correlates with metabolic ratios, likely due to increased hepatic blood flow . Validation involves bootstrap analysis and visual predictive checks (VPCs) to ensure model robustness .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZZOHRULFPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145706
Record name Oxociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103237-52-1
Record name Oxociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.3 g (20 mmol) of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid are initially introduced into 50 ml of DMSO and heated with 2.4 g (24 mmol) of 2-piperazinone and 4.4 g (40 mmol) of 1,4-diazabicyclo[2.2.2]octane at 130° C. for 1 hour. After cooling, the suspension is adjusted to pH 5 with 2 N hydrochloric acid, 50 ml of water are added, and the precipitate is filtered off with suction, washed with water and methanol, and then boiled in 50 ml of methanol. 5 g (72% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid of melting point 342°-348° C. (decomposition) and purity 97% (HPLC) are isolated. Mass spectrum: m/e 345 (M+), 301 (94%, M+--CO2), 231 (M+--C 3 H4NO), 202, 44 (100%, CO2). NMR (CF3COOH)=δ1.45 and 1.7 broad (4H in the cyclopropyl radical), 3.9 and 4.0 broad (5H, N--CH in the cyclopropyl radical, N--CH2CH2 --N), 4.6 broad (2H, CO--CH2 --N), 7.85 d (1H, on C-8), 8.28 d (1H, on C-5), 9.3 s (1H, on C-2).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxociprofloxacin
Reactant of Route 2
Reactant of Route 2
Oxociprofloxacin
Reactant of Route 3
Reactant of Route 3
Oxociprofloxacin
Reactant of Route 4
Oxociprofloxacin
Reactant of Route 5
Oxociprofloxacin
Reactant of Route 6
Oxociprofloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.